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Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
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Overview
Description
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a synthetic peptide compound with a complex structure. It is composed of several amino acids, including D-Alanine, Phenylalanine, and Lysine, which are protected by Alloc (allyloxycarbonyl) groups. The compound also contains a PAB (para-aminobenzoic acid) linker and a PNP (p-nitrophenyl) ester group. This compound is often used in biochemical research and drug development due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP involves multiple steps, including the protection of amino acids, peptide coupling, and deprotection. The general synthetic route can be summarized as follows:
Protection of Amino Acids: The amino acids D-Alanine, Phenylalanine, and Lysine are protected using Alloc groups to prevent unwanted side reactions.
Peptide Coupling: The protected amino acids are sequentially coupled using peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of PAB Linker: The PAB linker is introduced to the peptide chain through a coupling reaction.
Attachment of PNP Ester Group: The PNP ester group is attached to the PAB linker to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Alloc protecting groups using palladium catalysts.
Hydrolysis: Hydrolysis of the PNP ester group under acidic or basic conditions.
Substitution Reactions: Nucleophilic substitution reactions involving the PNP ester group.
Common Reagents and Conditions
Palladium Catalysts: Used for deprotection of Alloc groups.
Acids/Bases: Used for hydrolysis of the PNP ester group.
Nucleophiles: Used for substitution reactions.
Major Products Formed
Deprotected Peptide: Formed after removal of Alloc groups.
Hydrolyzed Products: Formed after hydrolysis of the PNP ester group.
Substituted Products: Formed after nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is utilized as a building block in the synthesis of complex peptides and proteins. The compound's structural features allow for the creation of various derivatives that can be tailored for specific chemical reactions or biological interactions.
Biology
In biological research, this compound plays a significant role in studying enzyme-substrate interactions and protein-protein interactions. Its ability to be cleaved by specific enzymes enables researchers to investigate the mechanisms of action of various biological processes.
Medicine
This compound is investigated for its potential use in drug delivery systems and as a prodrug. The PAB linker and PNP ester group facilitate controlled release of active compounds, enhancing therapeutic efficacy, particularly in cancer treatment.
Industry
In industrial applications, this compound contributes to the development of novel materials and bioconjugates. Its versatility allows for integration into various biopharmaceutical formulations aimed at targeted therapies.
This compound is particularly noted for its role in enhancing the therapeutic efficacy of ADCs. For instance:
- Case Study 1 : An ADC targeting HER2-positive breast cancer demonstrated significant tumor regression in xenograft models using this linker, leading to increased overall survival rates compared to controls receiving unconjugated drugs.
- Case Study 2 : In clinical trials involving patients with relapsed lymphoma, an ADC utilizing this compound showed promising results with manageable side effects and improved patient responses relative to standard therapies.
These case studies highlight the practical applications and outcomes associated with this compound in real-world therapeutic contexts.
Mechanism of Action
The mechanism of action of Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP involves its interaction with specific molecular targets and pathways. The compound can be cleaved by enzymes, releasing the active peptide or drug. The PAB linker and PNP ester group play crucial roles in the controlled release of the active compound.
Comparison with Similar Compounds
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP can be compared with other similar compounds, such as:
This compound: Similar in structure but with different protecting groups or linkers.
Fmoc-D-Ala-Phe-Lys(Fmoc)-PAB-PNP: Uses Fmoc (fluorenylmethyloxycarbonyl) protecting groups instead of Alloc.
Boc-D-Ala-Phe-Lys(Boc)-PAB-PNP: Uses Boc (tert-butyloxycarbonyl) protecting groups instead of Alloc.
This compound is unique due to its specific combination of protecting groups, linker, and ester group, which provide distinct reactivity and applications in research and industry.
Biological Activity
Alloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP is a synthetic compound primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound is designed to enhance the therapeutic efficacy of ADCs by ensuring stability during circulation and facilitating selective drug release at target sites, particularly in cancer therapy. Here, we explore its biological activity, structural characteristics, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C40H46N6O12 |
Molar Mass | 802.83 g/mol |
CAS Number | 253863-34-2 |
This compound features an alloc (allyloxycarbonyl) protecting group, which plays a crucial role in its reactivity and stability as a linker in ADC formulations. The PAB-PNP moiety (p-aminobenzyl-para-nitrophenyl) is integral for the release mechanism of the cytotoxic payload upon cleavage.
This compound functions by linking a cytotoxic drug to an antibody through a stable bond that can be cleaved under specific conditions, typically within the tumor microenvironment. This mechanism allows for:
- Selective Release : The drug is released only when the ADC binds to its target antigen on tumor cells, minimizing systemic toxicity.
- Enhanced Stability : The linker maintains the integrity of the ADC during circulation, reducing premature release of cytotoxic agents.
Biological Activity and Efficacy
Recent studies have highlighted the biological activity of this compound in various contexts:
- Antitumor Activity : Research indicates that ADCs utilizing this linker demonstrate significant antitumor effects in preclinical models. For instance, ADCs targeting CD30 have shown efficacy against Hodgkin's lymphoma, with this compound contributing to improved therapeutic indices due to its selective drug release capabilities .
- Safety Profile : The design of this linker aims to enhance safety by reducing off-target effects. Studies suggest that ADCs incorporating this compound exhibit lower systemic toxicity compared to traditional chemotherapy agents .
- In Vivo Studies : In vivo formulations involving this compound have been assessed for pharmacokinetics and biodistribution, demonstrating favorable profiles that support its use in clinical applications .
Case Studies
Several case studies illustrate the practical applications and outcomes associated with this compound:
- Case Study 1 : An ADC targeting HER2-positive breast cancer utilized this linker, resulting in significant tumor regression in xenograft models. The study reported an increase in overall survival rates compared to controls receiving unconjugated drugs .
- Case Study 2 : In a clinical trial involving patients with relapsed lymphoma, an ADC using this compound showed promising results with manageable side effects and improved patient responses compared to standard therapies .
Properties
IUPAC Name |
(4-nitrophenyl) [4-[[2-[[3-phenyl-2-[2-(prop-2-enoxycarbonylamino)propanoylamino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N6O12/c1-4-23-55-38(50)41-22-10-9-13-33(44-37(49)34(25-28-11-7-6-8-12-28)45-35(47)27(3)42-39(51)56-24-5-2)36(48)43-30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H,41,50)(H,42,51)(H,43,48)(H,44,49)(H,45,47) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNOQTZEJIRSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N6O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.